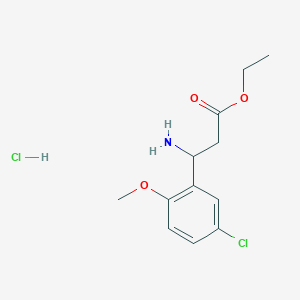

Ethyl 3-amino-3-(5-chloro-2-methoxyphenyl)propanoate hydrochloride

Description

Ethyl 3-amino-3-(5-chloro-2-methoxyphenyl)propanoate hydrochloride (CAS: 502842-38-8) is a synthetic organic compound with the molecular formula C₁₂H₁₇Cl₂NO₃ and a molecular weight of 294.18 g/mol. It features a propanoate ester backbone substituted with an amino group and a 5-chloro-2-methoxyphenyl aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis .

Key structural attributes:

- 5-Chloro-2-methoxyphenyl group: Provides electron-withdrawing (Cl) and electron-donating (OCH₃) effects, influencing reactivity and binding interactions.

- Ethyl ester moiety: Improves lipophilicity, aiding membrane permeability in biological systems.

- Amino group: Enables participation in hydrogen bonding and salt formation, critical for pharmacodynamic activity.

This compound is primarily utilized in drug discovery for synthesizing analogs targeting neurological and metabolic disorders .

Properties

IUPAC Name |

ethyl 3-amino-3-(5-chloro-2-methoxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3.ClH/c1-3-17-12(15)7-10(14)9-6-8(13)4-5-11(9)16-2;/h4-6,10H,3,7,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXMKSOJLIQWBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=CC(=C1)Cl)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-amino-3-(5-chloro-2-methoxyphenyl)propanoate hydrochloride is a chemical compound with significant potential in pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies and sources.

Compound Overview

- Molecular Formula : C12H17ClNO3

- Molecular Weight : 294.17 g/mol

- CAS Number : 502842-38-8

- Structure : The compound features an ethyl ester group, an amino group, and a substituted aromatic ring with chlorine and methoxy groups. Its structure can be represented by the SMILES notation:

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities, including:

-

Antimicrobial Activity :

- Studies have shown that compounds with similar structures exhibit antimicrobial effects against various bacterial strains such as E. coli, S. aureus, and fungi like C. albicans .

- The compound's derivatives have been assessed for their antimicrobial potency, revealing zones of inhibition ranging from 9 to 20 mm against tested pathogens .

-

Cytotoxic Effects :

- Preliminary studies suggest that the compound may possess cytotoxic properties against cancer cell lines, indicating potential as an anticancer agent. For instance, compounds derived from similar structures have shown efficacy against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) .

- Anthelmintic Activity :

The mechanisms through which this compound exerts its biological effects are still under investigation. However, related studies suggest several pathways:

- Targeting Bacterial Cell Walls : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Some derivatives inhibit DNA and RNA synthesis in pathogenic organisms.

- Induction of Apoptosis in Cancer Cells : The cytotoxic effects observed may be due to the induction of programmed cell death pathways in malignant cells.

Case Studies and Research Findings

A selection of relevant case studies highlights the compound's potential:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Key Properties

Key Findings :

- Electron-withdrawing groups (Cl, F) enhance stability but may reduce solubility. The 5-Cl-2-OCH₃ substitution in the target compound balances electronic effects, optimizing both reactivity and solubility .

- Fluorinated analogs (e.g., 2,4-F₂) exhibit superior metabolic resistance due to fluorine’s inertness, making them suitable for prolonged-action formulations .

- Alkyl substituents (e.g., 4-C₂H₅) increase hydrophobicity, favoring agrochemical applications where membrane penetration is critical .

Functional Group Modifications

Table 2: Backbone and Salt Variations

Key Findings :

- Hydroxy group incorporation (e.g., 3-hydroxypropanoate) enhances polarity and hydrogen-bonding capacity, improving receptor affinity but reducing blood-brain barrier penetration .

- Trifluoromethyl (CF₃) groups significantly alter electronic density, making analogs useful in targeting enzymes with hydrophobic active sites .

Alkoxy Chain Variations

Table 3: Alkoxy Substituent Comparisons

Key Findings :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.